2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to a pyridazine-containing aromatic system.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-18-10-4-14(12-19(18)27-2)13-20(25)22-16-7-5-15(6-8-16)17-9-11-21(28-3)24-23-17/h4-12H,13H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNNOWCSLMREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Target Compound Assembly
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide requires two primary components: (1) 2-(3,4-dimethoxyphenyl)acetic acid (or its activated derivative) and (2) 4-(6-methoxypyridazin-3-yl)aniline. The general approach involves:
- Preparation of the carboxylic acid component through functionalization of 3,4-dimethoxyphenylacetic acid.
- Synthesis of the aromatic amine , 4-(6-methoxypyridazin-3-yl)aniline, via cyclization and substitution reactions.
- Amide bond formation between the acid and amine using coupling reagents or acid chloride intermediates.
Detailed Preparation Methods
Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid
The carboxylic acid component is synthesized via Friedel-Crafts alkylation or hydrolysis of corresponding esters. A representative protocol involves:
- Step 1 : Alkylation of 3,4-dimethoxybenzene with chloroacetic acid in the presence of AlCl₃, yielding 2-(3,4-dimethoxyphenyl)acetic acid.
- Step 2 : Purification by recrystallization from ethanol, achieving >95% purity (m.p. 142–144°C).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 0°C to reflux |
| Reaction Time | 12–16 h |
| Yield | 78–82% |
Synthesis of 4-(6-Methoxypyridazin-3-yl)aniline
The amine component is prepared through a two-step sequence:
- Pyridazine Ring Formation : Cyclocondensation of 1,2-dicarbonyl compounds with hydrazine derivatives.
- Buchwald-Hartwig Amination : Coupling of 3-chloro-6-methoxypyridazine with 4-nitroaniline, followed by nitro group reduction using H₂/Pd-C to produce 4-(6-methoxypyridazin-3-yl)aniline.
Key Data :
Amide Bond Formation
The coupling of 2-(3,4-dimethoxyphenyl)acetic acid and 4-(6-methoxypyridazin-3-yl)aniline is achieved via two primary methods:
Method A: Acid Chloride Intermediate
- Step 1 : Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form 2-(3,4-dimethoxyphenyl)acetyl chloride.
- Conditions : Reflux in anhydrous THF for 2 h; excess SOCl₂ removed under vacuum.
- Step 2 : Reaction with 4-(6-methoxypyridazin-3-yl)aniline in dichloromethane and triethylamine (TEA) at 0°C, followed by stirring at room temperature.
Method B: Carbodiimide-Mediated Coupling
- Reagents : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Procedure : The acid, amine, DCC (1.2 equiv), and HOBt (1.1 equiv) are stirred at 0°C for 1 h, then at room temperature for 24 h.
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 4–6 h | 24–28 h |
| Purification | Column chromatography | Recrystallization |
| Scalability | >10 g feasible | Limited to 5 g batches |
| Byproducts | HCl gas | Dicyclohexylurea |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may complicate purification. Dichloromethane balances reactivity and ease of workup.
Temperature and Catalysis
Scalability Challenges
- Method A : Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.
- Method B : DCC removal via filtration is labor-intensive for large-scale synthesis.
Characterization and Analytical Data
Spectral Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.45 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 7.62 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.95–6.89 (m, 3H, dimethoxyphenyl-H), 3.85 (s, 3H, OCH₃), 3.82 (s, 6H, 2×OCH₃), 3.45 (s, 2H, CH₂).
- ESI-HRMS : m/z 438.1789 [M+H]⁺ (calculated for C₂₂H₂₄N₃O₅: 438.1764).
Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl and pyridazinyl rings can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl and pyridazinyl rings may play a role in these interactions by influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Methoxy vs. Ethoxy Substituents : The ethoxyphenyl analog (CAS 891117-12-7) exhibits higher lipophilicity compared to the target compound’s methoxyphenyl group, which may enhance membrane permeability but reduce aqueous solubility .
- Conversely, thiadiazole-containing analogs (CAS 690961-91-2) may confer resistance to oxidative metabolism .
- Auxiliary Functional Groups: The dimethylaminomethyl group in CAS 2306268-61-9 and the pyrrolidine moiety in S639-1095 could enhance solubility and bioavailability by introducing basic nitrogen centers .
Pharmacological Considerations
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Kinase Inhibition : Triazolo-pyridazine derivatives are frequently investigated as kinase inhibitors due to their ability to occupy ATP-binding pockets .
- Anticancer Potential: Thiadiazole and pyridazine scaffolds are associated with antiproliferative effects, as seen in compounds targeting tubulin or DNA replication .
Biological Activity
2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a synthetic compound with potential therapeutic applications. Its structure includes methoxy groups that may influence its biological activity, particularly in relation to enzyme interactions and receptor binding. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C20H24N4O4
- Molecular Weight : 384.43 g/mol
- IUPAC Name : this compound
The compound's unique structure is characterized by two methoxy-substituted phenyl rings and a pyridazinyl moiety, which may contribute to its pharmacological properties.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as receptors or enzymes involved in various biological processes. The presence of methoxy groups may enhance binding affinity and specificity.
Anticonvulsant Activity
Research has indicated that derivatives of acetamides similar to this compound exhibit anticonvulsant properties. For example, studies on related compounds have shown effectiveness in models of epilepsy through mechanisms that likely involve modulation of neuronal voltage-sensitive sodium channels .
Antitumor Activity
Preliminary studies suggest that compounds with similar structural motifs have shown promise in antitumor activity. The interaction of these compounds with specific cancer cell lines has been explored, indicating potential pathways for further investigation into their anticancer effects.
Case Studies
- Anticonvulsant Screening : A study evaluated various acetamide derivatives for anticonvulsant activity using animal models. Compounds were tested for efficacy using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Results indicated that certain derivatives demonstrated significant protective effects against seizures .
- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of substituent patterns on the phenyl rings in influencing biological activity. Compounds with specific substitutions showed enhanced potency in biological assays .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.43 g/mol |
| Anticonvulsant Activity | Effective in MES model |
| Antitumor Activity | Promising preliminary results |
Q & A
Basic: What are the critical parameters for synthesizing 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide with high purity?
Answer:
The synthesis requires precise control of:
- Temperature : Reactions often proceed at 60–80°C for amide bond formation, with deviations risking side products .
- Solvent systems : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilic substitution efficiency, while dichloromethane is used for condensation steps .
- Reaction time : Extended times (12–24 hours) are typical for multi-step heterocyclic ring formation to ensure completion .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for ≥95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays) to minimize variability .
- Compound stability : Conduct stability studies under assay conditions (pH, temperature) via HPLC to rule out degradation .
- Structural analogs : Compare activity with closely related derivatives (e.g., pyridazine vs. pyrimidine cores) to identify pharmacophore specificity .
Controlled replication of conflicting studies under identical conditions is recommended to isolate experimental variables .
Basic: Which spectroscopic methods are most reliable for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), pyridazine aromatic protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Validate amide C=O stretch (1650–1680 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
Cross-validation with computational modeling (e.g., DFT for NMR chemical shift prediction) enhances accuracy .
Advanced: What strategies optimize reaction yields in multi-step syntheses involving pyridazine intermediates?
Answer:
- Intermediate purification : Isolate and characterize pyridazine precursors (e.g., 6-methoxypyridazin-3-amine) via flash chromatography before acetamide coupling .
- Catalytic optimization : Use coupling agents like HATU or EDCI/HOBt for amide bond formation (yields improve by 15–20% vs. DCC) .
- Solvent effects : Switch from THF to DMF in SNAr reactions to enhance nucleophilicity of aromatic amines .
Yield tracking at each step via LC-MS helps identify bottlenecks .
Basic: How is purity assessed for pharmacological studies?
Answer:
- HPLC-UV : Use C18 columns (acetonitrile/water + 0.1% TFA) with ≥95% peak area purity at 254 nm .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .
- Residual solvents : GC-MS to ensure compliance with ICH limits (e.g., <500 ppm for DMSO) .
Advanced: What functional groups in this compound are prone to reactivity, and how can they be stabilized?
Answer:
- Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions; stabilize via lyophilization and storage at −20°C in inert atmospheres .
- Pyridazine ring : Oxidizes in presence of peroxides; add radical scavengers (e.g., BHT) during reactions .
- Methoxy groups : Demethylation risks under strong Lewis acids (e.g., AlCl₃); substitute with milder catalysts (e.g., FeCl₃) in Friedel-Crafts steps .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Kinase inhibition : Screened against EGFR and VEGFR-2 due to pyridazine’s ATP-binding mimicry .
- Antimicrobial studies : Assessed for biofilm disruption via thioacetamide moiety interactions with bacterial membranes .
- Structure-activity relationship (SAR) : Serves as a scaffold for methoxy and pyridazine substitutions to optimize pharmacokinetics .
Advanced: How can computational methods enhance experimental design for derivatives?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses in kinase domains, prioritizing derivatives with lower binding energies .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic priorities .
- MD simulations : Assess solvation effects on acetamide conformation to predict metabolic stability .
Basic: What are common contaminants during synthesis, and how are they removed?
Answer:
- Unreacted starting materials : Remove via liquid-liquid extraction (e.g., dichloromethane/water partitioning) .
- Dimerization byproducts : Separate using size-exclusion chromatography .
- Metal catalysts : Chelate with EDTA washes post-reaction .
Advanced: How to address low reproducibility in scaled-up syntheses?
Answer:
- Heat/mass transfer : Use jacketed reactors with precise temperature control (±2°C) to avoid exothermic runaway .
- Mixing efficiency : Transition from batch to flow chemistry for pyridazine ring formation, ensuring consistent residence times .
- In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
